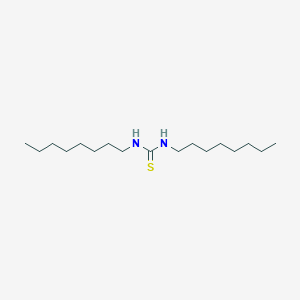

1,3-Dioctyl-2-thiourea

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,3-dioctylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2S/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGRBOULPSEYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)NCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910953 | |

| Record name | N,N'-Dioctylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-40-0, 34853-57-1 | |

| Record name | di-n-Octylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dioctylcarbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIOCTYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 34853-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea (CAS: 34853-57-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Dioctyl-2-thiourea, a symmetrically substituted dialkylthiourea. While specific research on this particular molecule is limited, this document synthesizes available data and extrapolates from the well-documented chemistry of the broader class of 1,3-disubstituted thioureas to offer valuable insights for its potential application in research and development.

Core Molecular Attributes

This compound is a solid organic compound characterized by a thiocarbonyl group flanked by two octyl chains. These long alkyl chains impart significant lipophilicity to the molecule, influencing its solubility and potential interactions with biological membranes and nonpolar matrices.

| Property | Value | Source(s) |

| CAS Number | 34853-57-1 | [1][2] |

| Molecular Formula | C₁₇H₃₆N₂S | [3] |

| Molecular Weight | 300.55 g/mol | [1][4] |

| Physical Form | Solid | [1] |

| InChIKey | RNGRBOULPSEYNL-UHFFFAOYSA-N | [3] |

| SMILES | CCCCCCCCN\C(=S)\NCCCCCCCC | [3] |

Synthesis and Chemical Reactivity

The synthesis of 1,3-disubstituted thioureas like this compound is well-established in organic chemistry. These methods are generally robust and can be adapted for this specific compound.

General Synthetic Routes

Several reliable methods exist for the synthesis of symmetrically disubstituted thioureas. A common and efficient approach involves the reaction of a primary amine with carbon disulfide.[5]

Plausible Synthesis of this compound:

A likely synthetic pathway for this compound involves the condensation of two equivalents of octylamine with one equivalent of a thiocarbonyl transfer reagent, such as carbon disulfide. The reaction mechanism typically proceeds through the formation of a dithiocarbamic acid intermediate, which then reacts with a second molecule of the amine to yield the thiourea and hydrogen sulfide.

Chemical Reactivity

The thiourea moiety is a versatile functional group. The sulfur atom is nucleophilic, while the N-H protons are weakly acidic. The molecule can exist in tautomeric equilibrium between the thione and thiol forms. This reactivity makes 1,3-disubstituted thioureas valuable intermediates in the synthesis of various heterocyclic compounds, such as thiazolidines and thiobarbituric acids.[6]

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, the broader class of 1,3-disubstituted thioureas has garnered significant interest in medicinal chemistry due to a wide range of biological activities.[7] The presence of the lipophilic octyl chains in this compound suggests potential for interactions with lipid-rich environments, such as cell membranes.

Antimicrobial and Antifungal Activity

Thiourea derivatives are known to possess antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to the ability of the thiourea scaffold to chelate essential metal ions or interfere with enzymatic processes within the microbial cells.

Anticancer Potential

A growing body of research highlights the cytotoxic effects of 1,3-disubstituted thiourea derivatives against various cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.[10] The lipophilic nature of this compound could enhance its ability to cross cell membranes and exert cytotoxic effects.

Enzyme Inhibition

The thiourea functional group is a known inhibitor of various enzymes. For instance, some thiourea derivatives have been shown to inhibit esterases and proteases.[11] This inhibitory activity is a key area of investigation for the development of new therapeutic agents.

Use as a Synthetic Building Block

1,3-disubstituted thioureas are valuable synthons for the creation of more complex heterocyclic structures with proven biological activities.[6][12] this compound can serve as a starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound is classified with several hazards.[13]

| Hazard | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | P302+P352: IF ON SKIN: wash with plenty of soap and water. |

| Skin Irritation | Category 2 (Causes skin irritation) | P332+P313: IF SKIN irritation occurs: Get medical advice/attention. |

| Eye Irritation | Category 2B (Causes eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. |

| Respiratory Tract Irritation | Category 3 (May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Analytical Characterization

The characterization of this compound would typically involve a combination of standard analytical techniques to confirm its identity and purity.

Typical Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the octyl chains and the N-H protons. ¹³C NMR would confirm the presence of the thiocarbonyl carbon and the carbons of the alkyl chains.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chains, and the C=S stretching of the thiocarbonyl group.[14]

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.[3]

-

Elemental Analysis: This technique would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula C₁₇H₃₆N₂S.[15]

Conclusion and Future Perspectives

This compound is a lipophilic, symmetrically disubstituted thiourea. While it is not a widely studied compound, its chemical nature and the known biological activities of related thiourea derivatives suggest its potential as a valuable molecule in several areas of research and development. Its utility as a synthetic intermediate for more complex heterocyclic structures is clear. Furthermore, its potential as a bioactive compound, particularly in antimicrobial and anticancer applications, warrants further investigation. The long octyl chains are a distinguishing feature that may confer unique properties related to membrane interaction and solubility, making it an interesting candidate for structure-activity relationship studies. As with any research chemical, proper safety precautions must be observed during handling and use.

References

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 34853-57-1 Name ... [Link]

- Ghosh, H. (2025). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. Synlett, 36(08), 1-7.

- Al-Omair, M. A., et al. (2022). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 12(43), 28269-28282.

- Pfaltz & Bauer. (n.d.).

- Anouar, E. H., et al. (2018). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Journal of the Chilean Chemical Society, 63(4), 4216-4224.

- Ilies, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149.

-

RG166073. CAS#34853-57-1|this compound|RG166073|1,3-二辛... [Link]

- Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.

- Al-Zoubi, W. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

- Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11703.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 1,3-Diphenyl-2-thiourea in Modern Dye Synthesis. [Link]

- D'Cruz, O. J., et al. (2000). Novel thiourea compounds as dual-function microbicides. Biology of Reproduction, 63(1), 196-205.

- Al-Salim, Y. M., & Al-Asadi, R. (2023). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

-

Izmest'ev, A. N., et al. (2025). Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][1][2][4]triazinethiones. ResearchGate.

- Canudo-Barreras, G., & Herrera, R. P. (2023). New Twists in the Chemistry of Thioureas: 1,3-Thiazolidines as a Vector of Sustainability. Chemistry–A European Journal, e202301826.

-

ResearchGate. The proposed mechanism for the formation of thiourea. [Link]

- Strzyga-Łach, P., et al. (2024). 1,3-Disubstituted Thiourea Derivatives: Promising Candidates for Medicinal Applications with Enhanced Cytotoxic Effects on Cancer Cells.

- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of Research in Pharmacy, 26(2), 481-491.

- DuBois, K. P., & Erway, W. F. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. Journal of Biological Chemistry, 165(2), 711-721.

- Moriarty, K. J., et al. (1984). Studies on the mechanism of action of dioctyl sodium sulphosuccinate in the human jejunum. Gut, 25(9), 1008-1013.

-

PubChemLite. This compound (C17H36N2S). [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]

- Reyes-Dorantes, E., et al. (2025). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. International Journal of Corrosion, 2025, 1-11.

-

Semantic Scholar. theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. [Link]

- Ilies, M., et al. (2023). Design, Synthesis and Biological Activities of (Thio)

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 34853-57-1 Name: substance-name-is-not-available [xixisys.com]

- 3. PubChemLite - this compound (C17H36N2S) [pubchemlite.lcsb.uni.lu]

- 4. 22142 | Sigma-Aldrich [sigmaaldrich.com]

- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 8. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ajol.info [ajol.info]

- 12. researchgate.net [researchgate.net]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Molecular weight and formula of 1,3-Dioctyl-2-thiourea

An In-Depth Technical Guide to 1,3-Dioctyl-2-thiourea: Properties, Synthesis, and Applications

Introduction

This compound is a symmetrically substituted thiourea derivative characterized by the presence of two octyl chains attached to its nitrogen atoms. The core of the molecule is the thiourea moiety (SC(NH)₂), an organosulfur functional group analogous to urea where the oxygen atom is replaced by sulfur. This substitution imparts unique chemical properties, including a pronounced ability to act as a soft nucleophile and a ligand for soft metal ions. The long, nonpolar octyl chains significantly influence its physical properties, rendering it soluble in organic solvents and suitable for applications in materials science and organic synthesis where such solubility is paramount.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and application, with a focus on the causal relationships that govern its chemical behavior.

Part 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's properties begins with its fundamental physicochemical and spectroscopic data. These data points provide the empirical foundation for its identification, purity assessment, and the prediction of its behavior in chemical reactions.

Core Physicochemical Properties

The essential identification parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₆N₂S | [1][2][3] |

| Molecular Weight | 300.55 g/mol | [1][2][4] |

| CAS Number | 34853-57-1 | [1][2][4] |

| Appearance | Yellow semisolid | [5] |

| Monoisotopic Mass | 300.25992 Da | [3] |

Structural Analysis & Tautomerism

Like other thioureas, this compound can exist in tautomeric forms: the dominant thione form and the thiol (or isothiourea) form. The equilibrium between these forms is a critical aspect of its reactivity, particularly in coordination chemistry and as a synthetic intermediate.[6] The thione form is generally more stable.

Caption: Thione-thiol tautomerism in this compound.

Spectroscopic Profile

Spectroscopic data is indispensable for structural verification. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data for this compound in deuterated chloroform (CDCl₃).

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H NMR | 5.99 | br. s | 2H, NH |

| 3.39 | m | 4H, CH₂ -NH | |

| 1.55–1.61 | m | 4H, CH₂-CH₂ -NH | |

| 1.25–1.34 | m | 20H, 10 CH₂ (alkyl chain) | |

| 0.86 | t (J = 6.86 Hz) | 6H, 2 CH₃ | |

| ¹³C NMR | 181.37 | - | C =S |

| 31.86, 29.34, 29.28, 27.02, 22.72 | - | Alkyl Chain C H₂ | |

| 14.17 | - | C H₃ |

Data sourced from Fedorov et al. (2022).[5]

Expert Interpretation:

-

The broad singlet at 5.99 ppm in the ¹H NMR is characteristic of the N-H protons of a thiourea, with the broadening indicative of exchange processes and quadrupole coupling with the nitrogen atom.

-

The multiplet at 3.39 ppm corresponds to the methylene (CH₂) groups directly attached to the nitrogen atoms, which are deshielded by the adjacent electronegative nitrogen.

-

The prominent signal cluster between 1.25 and 1.34 ppm represents the bulk of the methylene groups in the two octyl chains.

-

In the ¹³C NMR spectrum, the signal at 181.37 ppm is a definitive marker for the thiocarbonyl (C=S) carbon, which is significantly downfield due to the deshielding effect of the sulfur atom and the double bond character.

Part 2: Synthesis and Mechanism

The synthesis of symmetrically disubstituted thioureas like this compound is typically straightforward and high-yielding. The most common method involves the reaction of the corresponding primary amine with a thiocarbonyl source, such as carbon disulfide.[7]

Synthetic Protocol: From Octylamine and Carbon Disulfide

This protocol describes a robust, scalable synthesis that yields the target compound with high purity.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-octylamine (2 equivalents) in 100 mL of ethanol. Place the flask in an ice-water bath and stir for 15 minutes to cool the solution to 0-5 °C.

-

Reagent Addition: While maintaining vigorous stirring and the cold temperature, add carbon disulfide (CS₂, 1 equivalent) dropwise to the amine solution over 30 minutes using a dropping funnel.

-

Causality: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. Ethanol is an effective solvent as it dissolves the amine and the intermediate dithiocarbamate salt.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. Add 100 mL of distilled water to the concentrated mixture to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) to remove any unreacted amine salts. The resulting solid can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a yellow semisolid.[5]

-

Self-Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods detailed in Part 1. The NMR spectra should be free of signals corresponding to starting materials.

-

Reaction Mechanism

The synthesis proceeds via a two-step mechanism involving a dithiocarbamate intermediate.

Caption: Mechanism for the synthesis of this compound.

Part 3: Key Applications and Methodologies

The unique combination of a reactive sulfur center and long alkyl chains makes this compound a valuable reagent in materials science, particularly in the synthesis of semiconductor nanocrystals.

Application: Sulfur Source in Quantum Dot (QD) Synthesis

This compound serves as an excellent, highly soluble sulfur precursor for the gram-scale synthesis of cadmium-based quantum dots, such as CdTeS.[5]

Insight: Conventional sulfur sources like elemental sulfur or thiourea itself often have limited solubility in the high-boiling organic solvents (e.g., octadecene) used for high-quality nanocrystal synthesis. The dioctyl derivative's excellent solubility ensures a homogeneous reaction mixture, leading to better control over nucleation and growth, which is critical for achieving a narrow size distribution and high quantum yield in the final QDs.

Experimental Protocol: Synthesis of CdTeS/CdZnS Core/Shell QDs

This protocol is adapted from methodologies proven effective for producing high-quality, luminescent nanocrystals.[5]

-

Precursor Preparation:

-

Cadmium Precursor: In a three-neck flask, mix cadmium oxide (CdO), oleic acid, and 1-octadecene (ODE). Heat the mixture to ~150 °C under argon flow until the solution becomes clear, forming cadmium oleate.

-

Sulfur Precursor: In a separate vial, dissolve this compound in ODE.

-

Tellurium Precursor: Prepare a solution of trioctylphosphine telluride (TOP-Te).

-

-

Core Synthesis:

-

Raise the temperature of the cadmium precursor solution to the desired injection temperature (e.g., 240-280 °C).

-

Rapidly inject the this compound and TOP-Te solutions into the hot cadmium precursor solution.

-

Allow the CdTeS nanocrystal cores to grow for a specified time (e.g., 5-15 minutes), monitoring growth via UV-Vis and photoluminescence spectroscopy.

-

-

Shell Growth:

-

Prepare shell precursors (e.g., zinc oleate and this compound in ODE).

-

Lower the core growth reaction temperature (e.g., to 220 °C) and add the shell precursors dropwise over 30-60 minutes. This slow addition promotes layer-by-layer growth of the CdZnS shell, passivating the core and enhancing quantum yield.

-

-

Purification: Cool the reaction mixture and precipitate the QDs by adding a non-solvent like acetone or ethanol. Centrifuge the mixture, discard the supernatant, and redisperse the QD pellet in a nonpolar solvent like toluene or hexane. Repeat this washing step 2-3 times.

Workflow Diagram: Quantum Dot Synthesis

Caption: General workflow for core/shell quantum dot synthesis.

Part 4: Safety, Handling, and Storage

Inferred Hazard Assessment

| Hazard Category | Potential Hazard | Basis of Inference |

| Acute Toxicity | Harmful in contact with skin or if swallowed. | Based on data for 1,3-dibutyl-2-thiourea and thiourea.[8] |

| Skin Sensitization | May cause an allergic skin reaction. | This is a known hazard for many thiourea derivatives.[8][9] |

| Eye Irritation | May cause serious eye irritation/damage. | Common for amine and sulfur-containing compounds.[9][10] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | A noted hazard for related compounds.[8] |

| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. | A common classification for thiourea derivatives.[8] |

Disclaimer: This information is for guidance only. Researchers must consult the specific SDS provided by the chemical supplier before handling this compound.

Recommended Handling and Storage Protocols

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

-

Personal Protective Equipment (PPE):

-

Wear nitrile or neoprene gloves to prevent skin contact.

-

Use chemical safety goggles or a face shield to protect the eyes.

-

A lab coat should be worn to protect personal clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a versatile chemical tool whose value lies in the synergistic properties of its thiourea core and its long alkyl chains. While its primary documented application is as a superior sulfur source in high-temperature nanomaterial synthesis, the general reactivity of the thiourea group suggests potential in other areas. Future research could explore its utility as an organocatalyst, as a ligand for creating soluble metal complexes for catalysis, or, with modification, as a scaffold for biologically active molecules, an area where thiourea derivatives have shown significant promise.[6][11] This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their research endeavors.

References

-

Fedorov, F. S., et al. (2022). Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. National Institutes of Health (NIH). [Link]

-

Safety Data Sheet: 1,3-dibutyl-2-thiourea. Chemos GmbH & Co.KG. [Link]

-

1,3-Dioctadecylthiourea - LookChem. LookChem. [Link]

-

This compound (C17H36N2S) - PubChemLite. PubChemLite. [Link]

-

Thiourea - Wikipedia. Wikipedia. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

1,3-DIBUTYL-2-THIOUREA - precisionFDA. precisionFDA. [Link]

-

Atasever, B., et al. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. PubMed. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

The proposed mechanism for the formation of thiourea. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C17H36N2S) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-Dioctyl-2-thiourea: A Technical Guide

Introduction

1,3-Dioctyl-2-thiourea is a symmetrically substituted thiourea derivative with two eight-carbon alkyl chains. As with many thiourea compounds, it finds applications in diverse fields such as organic synthesis, materials science, and medicinal chemistry.[1][2] A thorough understanding of its molecular structure is paramount for its effective application and quality control. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra offers a comprehensive structural elucidation of the molecule, providing valuable insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Isomerism

The fundamental structure of this compound consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms, each of which is substituted with an octyl group. The molecule's flexibility allows for various conformations, and the thiourea moiety can exhibit tautomerism, although the thione form is generally predominant.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the two equivalent octyl chains and the N-H protons of the thiourea moiety.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.99 | broad singlet | 2H | NH |

| 3.39 | multiplet | 4H | CH₂-NH |

| 1.55-1.61 | multiplet | 4H | CH₂-CH₂-NH |

| 1.25-1.34 | multiplet | 20H | 10 x CH₂ |

| 0.86 | triplet | 6H | CH₃ |

| Solvent: CDCl₃, Frequency: 500.13 MHz[3] |

Interpretation of the ¹H NMR Spectrum:

-

N-H Protons (δ 5.99): The protons attached to the nitrogen atoms appear as a broad singlet. The broadness is a result of moderate-rate chemical exchange and quadrupole broadening from the adjacent nitrogen atom. The integration of 2H confirms the presence of two equivalent N-H protons.

-

Methylene Protons adjacent to Nitrogen (δ 3.39): The methylene groups directly bonded to the nitrogen atoms are deshielded due to the electronegativity of the nitrogen, resulting in a downfield chemical shift. The multiplicity is complex due to coupling with both the neighboring N-H protons and the adjacent methylene group.

-

Alkyl Chain Protons (δ 1.55-1.61 and 1.25-1.34): The remaining methylene protons of the octyl chains appear as overlapping multiplets in the typical aliphatic region.

-

Methyl Protons (δ 0.86): The terminal methyl groups of the two octyl chains appear as a triplet due to coupling with the adjacent methylene group, confirming the presence of a -CH₂-CH₃ terminus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 181.37 | C=S |

| 31.86 | CH₂ |

| 29.34 | CH₂ |

| 29.28 | CH₂ |

| 27.02 | CH₂ |

| 22.72 | CH₂ |

| 14.17 | CH₃ |

| Solvent: CDCl₃, Frequency: 125.76 MHz[3] |

Interpretation of the ¹³C NMR Spectrum:

-

Thiocarbonyl Carbon (δ 181.37): The most downfield signal corresponds to the carbon atom of the C=S group. This significant deshielding is characteristic of thiocarbonyl carbons.

-

Alkyl Chain Carbons (δ 14.17 - 31.86): The signals for the eight carbons of the octyl chain appear in the aliphatic region of the spectrum. The terminal methyl carbon is the most upfield signal. The specific assignment of the individual methylene carbons can be challenging due to their similar chemical environments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 20-40 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz).[3]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Referencing: Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.23 ppm).[3]

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted and aracteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3300-3400 | N-H stretching | Medium |

| ~2850-2960 | C-H stretching (aliphatic) | Strong |

| ~1550-1600 | N-H bending and C-N stretching | Medium-Strong |

| ~1450-1470 | C-H bending (methylene) | Medium |

| ~1375 | C-H bending (methyl) | Medium |

| ~1000-1200 | C-N stretching | Medium |

| ~700-800 | C=S stretching | Medium-Weak |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3300-3400 cm⁻¹): The presence of a medium intensity band in this region is indicative of the N-H stretching vibrations of the secondary amine groups in the thiourea moiety.[4][5]

-

C-H Stretching (~2850-2960 cm⁻¹): Strong absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the numerous methylene and methyl groups of the octyl chains.

-

Thioamide Bands: The vibrations of the thiourea core give rise to several characteristic bands. The band around 1550-1600 cm⁻¹ is often referred to as the "thioamide II" band and arises from a combination of N-H bending and C-N stretching vibrations.[4]

-

C=S Stretching (~700-800 cm⁻¹): The C=S stretching vibration is typically observed in this region. The intensity of this band can be variable, and its position can be influenced by coupling with other vibrations.[5]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

Table 4: Predicted m/z Values for Molecular Ions of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 301.26720 |

| [M+Na]⁺ | 323.24914 |

| [M-H]⁻ | 299.25264 |

| Data sourced from PubChem[6] |

Interpretation of the Mass Spectrum:

The molecular weight of this compound is 300.55 g/mol .[7] In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 301.267.

Fragmentation Pattern:

Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion is expected to fragment. Common fragmentation pathways for N,N'-dialkylthioureas include:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a resonance-stabilized cation.

-

Cleavage of the C-N Bond: Scission of the bond between the octyl group and the nitrogen atom.

-

McLafferty-type Rearrangements: If sterically feasible, a gamma-hydrogen transfer from the alkyl chain to the sulfur atom, followed by cleavage, can occur.

Caption: Potential fragmentation pathways for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups. Mass spectrometry determines the molecular weight and offers insights into the molecule's fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for researchers working with this and related thiourea derivatives, ensuring the identity and purity of the compound in their scientific endeavors.

References

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. Available at: [Link]

-

Spectra of Urea and Thiourea in the 3μ Region - AIP Publishing. Available at: [Link]

-

Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]

-

Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - NIH. Available at: [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals - Jetir.Org. Available at: [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbam - TSI Journals. Available at: [Link]

-

Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea | Journal of the American Chemical Society. Available at: [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1a thiourea derivative. - ResearchGate. Available at: [Link]

-

Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Request PDF - ResearchGate. Available at: [Link]

-

Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory | Semantic Scholar. Available at: [Link]

-

Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates Original Artic - TSI Journals. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - J. Org. Chem. Available at: [Link]

-

Experimental and calculated 1 H and 13 C NMR chemical shifts of 1c of thiourea derivative. - ResearchGate. Available at: [Link]

-

This compound (C17H36N2S) - PubChem. Available at: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. mdpi.com [mdpi.com]

- 3. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. jetir.org [jetir.org]

- 6. PubChemLite - this compound (C17H36N2S) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

Solubility of 1,3-Dioctyl-2-thiourea in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Dioctyl-2-thiourea in Organic Solvents

Introduction

This compound is a derivative of thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom supplanted by a sulfur atom.[1] Thiourea and its derivatives are pivotal scaffolds in medicinal chemistry and organic synthesis, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The efficacy of these compounds is often linked to their ability to interact with various biological targets. For researchers and professionals in drug development, a comprehensive understanding of the physicochemical properties of thiourea derivatives, particularly their solubility in organic solvents, is paramount for formulation, synthesis, and preclinical evaluation.

The introduction of two octyl chains onto the thiourea core in this compound dramatically increases its lipophilicity. This structural modification is anticipated to significantly alter its solubility profile compared to the parent thiourea molecule, favoring solubility in less polar organic solvents.[2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of common organic solvents. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the theoretical principles and provides detailed experimental protocols to empower researchers to generate this critical data in their own laboratories.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₆N₂S | [3] |

| Molecular Weight | 300.55 g/mol | [3][4] |

| Appearance | White to off-white solid | |

| Melting Point | 53-55 °C | [2][4][5] |

| Predicted XlogP | 6.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 1 (Sulfur atom) |

The high predicted XlogP value of 6.8 indicates a strongly lipophilic (oil-loving) and hydrophobic (water-fearing) nature. This is a direct consequence of the two long C₈ alkyl (octyl) chains. The melting point of 53-55 °C is a critical parameter for solubility experiments, particularly for methods involving heating to achieve saturation.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, its solubility in a given organic solvent is a function of the interplay between its structural features and the properties of the solvent.

-

Lipophilic Octyl Chains: The two long octyl chains are non-polar and will interact favorably with non-polar or moderately polar solvents through van der Waals forces. These chains are the primary drivers of its solubility in hydrocarbons and other non-polar organic solvents.

-

Thiourea Core: The central thiourea moiety (-NH-C(S)-NH-) possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom).[2] This allows for potential interactions with polar protic solvents (like alcohols) and polar aprotic solvents (like acetone or DMSO).[2]

It is the balance between the large, non-polar alkyl groups and the smaller, more polar thiourea core that will dictate the optimal solvent for dissolution. It is expected that this compound will exhibit higher solubility in solvents of low to intermediate polarity and will be poorly soluble in highly polar solvents like water.

Diagram of Molecular Features Influencing Solubility

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Add a magnetic stir bar to the vial and seal it tightly.

-

-

Equilibration:

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient time to reach equilibrium. A duration of 24 hours is often recommended.

-

After stirring, turn off the stirrer and allow the solution to settle for at least 30 minutes, enabling the excess solid to precipitate.

-

-

Sampling:

-

Carefully draw a sample (e.g., 2-3 mL) of the clear supernatant into a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed Petri dish.

-

Immediately weigh the Petri dish containing the solution to determine the mass of the solution transferred.

-

Place the Petri dish in a drying oven at a temperature well below the melting point of this compound (e.g., 40 °C) to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. This final mass corresponds to the mass of the dissolved this compound.

-

-

Calculation:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)

-

Mass of solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

Solubility (g / 100 g solvent) = (Mass of solute / Mass of solvent) * 100

To express solubility in more common units like mg/mL, the density of the solvent at the experimental temperature is required.

-

Data Presentation

Quantitative solubility data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison across different solvents and temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity Index | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| n-Hexane | 0.1 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Toluene | 2.4 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Dichloromethane | 3.1 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Acetone | 5.1 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Ethanol | 4.3 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Methanol | 5.1 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| DMSO | 7.2 | Experimental Data | Experimental Data | Experimental Data | e.g., Clear solution |

| Water | 10.2 | Experimental Data | Experimental Data | Experimental Data | e.g., Immiscible |

Conclusion

References

-

Chemical-Suppliers. (n.d.). This compound | CAS 34853-57-1. Retrieved from [Link]

-

IARC Publications. (n.d.). N,N′-DIETHYLTHIOUREA 1. Exposure Data. Retrieved from [Link]

-

ResearchGate. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3-di-o-Tolyl-2-thiourea (CAS 137-97-3). Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea. Retrieved from [Link]

-

Amazon S3. (n.d.). Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. Retrieved from [Link]

-

MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Diethylthiourea. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-Dibutylthiourea. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H36N2S). Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid–liquid solubility behavior of thiourea in twelve organic solvents; solubility experiments, data correlation, solvent analysis, and molecular simulations | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

PubMed. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. Retrieved from [Link]

Sources

A Guide to Ensuring the Purity of 1,3-Dioctyl-2-thiourea for Reproducible Research and Development

Thiourea and its derivatives are a significant class of organic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anti-cancer, and anti-diabetic properties.[5][8][9] The lipophilic octyl chains in 1,3-dioctyl-2-thiourea suggest its potential utility in applications requiring good solubility in organic solvents or interaction with hydrophobic biological targets. Given its role as a building block or a candidate molecule in sensitive biological systems, stringent purity control is non-negotiable.

Understanding Potential Impurities: A Synthesis-Forward Approach

The potential impurities in a batch of this compound are intrinsically linked to its synthesis route. A common method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with a thiocarbonyl source, such as carbon disulfide or a related reagent.[10]

A plausible synthesis for this compound involves the reaction of octylamine with a thiocarbonylating agent. This process can introduce several types of impurities:

-

Unreacted Starting Materials: Residual octylamine or thiocarbonylating agent.

-

By-products of the Thiocarbonylating Agent: Depending on the reagent used, various side products can be formed.

-

Over- or Under-alkylated Thioureas: While less common for this specific symmetric product, improper reaction control could lead to related structures.

-

Solvent and Reagent Residues: Inorganic salts, catalysts, and residual solvents from the reaction and purification steps.[11]

-

Degradation Products: Thioureas can be susceptible to hydrolysis or oxidation under certain conditions.

Caption: Origin of potential impurities in this compound synthesis.

Establishing Purity Specifications for Research Applications

While a universally mandated purity standard for research-grade this compound may not be formally established, a set of rigorous internal specifications is crucial. The following table outlines recommended purity criteria for use in sensitive research and early-stage drug development.

| Parameter | Specification | Rationale |

| Appearance | White to off-white solid or powder | Deviations in color can indicate the presence of impurities or degradation products.[12] |

| Purity by HPLC | ≥ 98% | High-performance liquid chromatography is a sensitive method for quantifying the target compound and detecting organic impurities. |

| Identity by ¹H NMR | Conforms to the expected structure | Nuclear Magnetic Resonance spectroscopy provides detailed structural information, confirming the identity of the compound and revealing the presence of structurally related impurities. |

| Identity by ¹³C NMR | Conforms to the expected structure | Complements ¹H NMR for unambiguous structure confirmation. |

| Melting Point | A narrow range (e.g., 2-3°C) | A sharp melting point is indicative of high purity. Impurities tend to depress and broaden the melting point range.[3] |

| Residual Solvents | To be determined based on synthesis; typically <0.5% | Solvents can interfere with reactions and biological assays. |

| Water Content (Karl Fischer) | ≤ 0.5% | Water can affect the stability and reactivity of the compound. |

Analytical Methodologies for Purity Verification

A multi-pronged analytical approach is necessary for a comprehensive assessment of purity. It is important to note that some suppliers of rare chemicals like this compound may not provide detailed analytical data, placing the onus of quality control on the researcher.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, capable of separating the main compound from non-volatile organic impurities.

Step-by-Step Protocol for HPLC Purity Determination:

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point due to the nonpolar nature of the dioctyl chains.

-

Mobile Phase Preparation: A gradient elution is recommended to resolve both polar and nonpolar impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: 95% to 50% B

-

21-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength where the thiourea chromophore absorbs, typically around 240-250 nm. A photodiode array (PDA) detector is ideal for assessing peak purity.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

-

Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for confirming the identity of this compound and identifying structurally similar impurities.[13][14]

¹H NMR Spectroscopy:

-

Expected Signals: The proton NMR spectrum should show characteristic signals for the octyl chains and the N-H protons of the thiourea group.

-

A triplet around 0.8-0.9 ppm corresponding to the terminal methyl (CH₃) groups.

-

A complex multiplet between 1.2-1.7 ppm for the methylene (CH₂) groups of the octyl chains.

-

A multiplet around 3.4 ppm for the methylene groups adjacent to the nitrogen atoms (CH₂-NH).

-

A broad singlet for the N-H protons, typically around 6.0 ppm, although its chemical shift can be concentration and solvent dependent.[15]

-

-

Impurity Detection: The presence of unreacted octylamine would be indicated by a characteristic signal for its NH₂ group and potentially different chemical shifts for the adjacent CH₂ group. Other unexpected signals would point to the presence of organic impurities. The integration of the signals should be consistent with the number of protons in the molecule.

¹³C NMR Spectroscopy:

-

Expected Signals: The carbon NMR spectrum provides complementary structural information.

-

A signal for the thiocarbonyl carbon (C=S) is expected to be significantly downfield, around 181 ppm.[15]

-

Signals for the carbons of the octyl chains would appear in the aliphatic region (approximately 14-50 ppm).

-

-

Impurity Detection: The presence of additional signals, particularly in the downfield region, could indicate impurities with different carbon skeletons.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Compare the obtained chemical shifts, multiplicities, and integrations with reference spectra or predicted values.

-

Carefully examine the baseline for small peaks that could represent impurities.

-

If available, use quantitative NMR (qNMR) with an internal standard for a more accurate purity assessment.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₇H₃₆N₂S), the expected monoisotopic mass is approximately 300.26 g/mol .[16][17] Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer can be used. LC-MS, which combines the separation power of HPLC with the detection specificity of MS, is particularly effective for identifying and quantifying impurities.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

-

Expected Absorptions:

-

N-H stretching vibrations, typically appearing as a broad band in the range of 3200-3400 cm⁻¹.

-

C-H stretching vibrations of the alkyl chains, just below 3000 cm⁻¹.

-

The characteristic C=S stretching vibration, which can be found in the region of 1300-1400 cm⁻¹, although it can be coupled with other vibrations.

-

Melting Point Analysis

The melting point is a fundamental physical property that provides a quick indication of purity.[3] A pure crystalline solid will have a sharp and defined melting point. Impurities typically cause a depression and broadening of the melting range.

Conclusion: A Commitment to Quality

The reliability of research and the success of drug development programs are built upon a foundation of high-quality reagents.[1] For a compound like this compound, where its biological activity is of primary interest, assuming purity without verification is a significant risk. By implementing a robust analytical strategy encompassing chromatography and spectroscopy, researchers can ensure the identity and purity of their materials. This diligence not only validates the integrity of their own work but also contributes to the overall reproducibility and advancement of the scientific field.

References

-

Azeem Shakeel, Ataf Ali Altaf, Ashfaq Mahmood Qureshi, Amin Badshah. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

The Indispensable Role of Thiourea in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). ResearchGate. [Link]

-

Post, A. (2024, January 19). The Impact of Impurities in Lab Chemicals. Post Apple Scientific. [Link]

-

Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

-

Chemical Purity and Its Impact on Manufacturing. (n.d.). Moravek, Inc. [Link]

-

THIOUREA 1. Exposure Data. (n.d.). IARC Publications. [Link]

-

Chemical Impurities: An Epistemological Riddle with Serious Side Effects. (2020). PMC. [Link]

-

Thiourea. (n.d.). SpectraBase. [Link]

-

Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (n.d.). MDPI. [Link]

-

Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots. (n.d.). NIH. [Link]

- The assay method of thiourea dioxide in a kind of food additives. (n.d.).

- Synthetic method of thiourea. (n.d.).

-

Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

¹H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. [Link]

-

A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021). PMC. [Link]

-

Synthesis and characterization of thiourea. (2019). ResearchGate. [Link]

-

Thiourea. (n.d.). PubChem. [Link]

-

Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]

- 2. The Impact of Impurities in Lab Chemicals [postapplescientific.com]

- 3. moravek.com [moravek.com]

- 4. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 11. oceanicpharmachem.com [oceanicpharmachem.com]

- 12. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disubstituted thiourea as a suitable sulfur source in the gram-scale synthesis of yellow- and red-emitting CdTeS/CdxZn1−xS core/shell quantum dots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. scbt.com [scbt.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Evaluating 1,3-Dioctyl-2-thiourea as a Corrosion Inhibitor for Carbon Steel

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the evaluation of 1,3-Dioctyl-2-thiourea as a corrosion inhibitor for carbon steel in acidic environments. While direct literature on the dioctyl derivative is nascent, this guide extrapolates from established principles and experimental data from analogous short-chain thioureas (e.g., diethyl and dibutyl derivatives) to propose a robust framework for its characterization.[1][2][3] The protocols herein detail gravimetric, electrochemical, and surface analysis techniques, explaining the causality behind experimental choices to ensure a self-validating and rigorous investigation.

Introduction: The Challenge of Carbon Steel Corrosion

Carbon steel is a cornerstone material in numerous industries, from energy pipelines to infrastructure, due to its mechanical properties and economic viability. However, its susceptibility to corrosion, particularly in acidic environments common in industrial cleaning, oil and gas production, and chemical processing, poses a significant challenge to its longevity and safety.[4] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods to mitigate this degradation.[4]

Thiourea and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of nitrogen and sulfur atoms. These heteroatoms act as active centers for adsorption onto the metal surface, forming a protective barrier against the corrosive medium.[1][5] The general inhibition mechanism involves the donation of lone pair electrons from S and N atoms to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate bond (chemisorption).[1][4]

This guide focuses on This compound . The hypothesis is that the long, hydrophobic dioctyl chains will enhance the protective film's stability and surface coverage, while the thiourea headgroup provides strong chemisorption, leading to superior inhibition efficiency compared to its shorter-chain counterparts. These protocols are designed to rigorously test this hypothesis.

Proposed Mechanism of Inhibition

The corrosion inhibition by this compound is predicated on its ability to adsorb onto the carbon steel surface, thereby blocking the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions. The proposed mechanism involves a synergistic interplay of physisorption and chemisorption.

-

Initial Physisorption: In an acidic solution, the thiourea molecule can become protonated. This cationic form can be electrostatically attracted to the steel surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

-

Chemisorption: The primary inhibitive action arises from the formation of coordinate bonds between the lone pair electrons of the sulfur and nitrogen atoms in the thiourea group and the vacant d-orbitals of the iron atoms on the steel surface.[1]

-

Protective Barrier Formation: The two long octyl (C₈H₁₇) chains are hydrophobic. Once the molecule is anchored via the thiourea headgroup, these chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This barrier physically displaces water and corrosive ions from the surface, significantly hindering the corrosion process.

Caption: Proposed inhibition mechanism of this compound.

Experimental Evaluation: Protocols & Workflows

A multi-faceted approach is essential for a comprehensive evaluation. This involves gravimetric analysis for overall corrosion rate, electrochemical techniques to probe the interfacial kinetics, and surface analysis to confirm film formation.

Materials & Preparation

-

Working Electrode: Carbon steel coupons (e.g., API 5L X52 or AISI 1018) with a known chemical composition. For electrochemical tests, embed the coupons in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.

-

Surface Preparation: Polish the carbon steel surface sequentially with different grades of silicon carbide (SiC) abrasive paper (e.g., 240, 400, 600, 800, 1200 grit). Degrease with acetone, rinse with distilled water, and dry immediately before each experiment. This ensures a reproducible surface state.

-

Corrosive Medium: 1 Molar (M) Hydrochloric Acid (HCl) solution is a standard aggressive medium for inhibitor testing. Prepare by diluting reagent-grade HCl with double-distilled water.

-

Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then add aliquots to the corrosive medium to achieve the desired concentrations (e.g., 50, 100, 200, 500 ppm).

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of material loss over time.[6][7]

Principle: The difference in the weight of a carbon steel coupon before and after immersion in the corrosive solution allows for the calculation of the corrosion rate and the inhibitor's efficiency.

Procedure:

-

Prepare and weigh three carbon steel coupons to an accuracy of 0.1 mg (W₁).

-

Immerse each coupon completely in beakers containing the corrosive solution: one blank (1 M HCl) and several with different concentrations of this compound in 1 M HCl.

-

Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).

-

After the immersion period, remove the coupons, gently clean them with a soft brush, rinse with distilled water and acetone, dry, and re-weigh (W₂).

-

Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE).

Data Analysis:

-

Weight Loss (ΔW): ΔW = W₁ - W₂ (mg)

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D)

-

Where: A = surface area (cm²), T = immersion time (hours), D = density of carbon steel (~7.85 g/cm³).

-

-

Inhibition Efficiency (%IE): %IE = [(CR₀ - CRᵢ) / CR₀] × 100

-

Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism.[8][9] A standard three-electrode cell is used, containing the carbon steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).

A. Potentiodynamic Polarization (PDP)

Principle: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured. The resulting Tafel plot provides information on both anodic and cathodic reaction kinetics.[10][11][12]

Procedure:

-

Immerse the three-electrode setup in the test solution (blank or with inhibitor).

-

Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

-

Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Record the resulting current density.

Data Analysis:

-

Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).

-

The intersection point gives the corrosion current density (i_corr) .

-

%IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100 , where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

-

Observe the shift in E_corr . If the shift is >85 mV, the inhibitor is classified as anodic or cathodic; otherwise, it is a mixed-type inhibitor.[13]

B. Electrochemical Impedance Spectroscopy (EIS)

Principle: A small amplitude AC signal is applied to the electrode over a range of frequencies. The impedance response of the system provides information about the properties of the inhibitor film and the charge transfer process at the interface.[14][15] EIS is non-destructive and ideal for studying the evolution of the protective film over time.[8]

Procedure:

-

Set up the three-electrode cell and allow the OCP to stabilize as in the PDP protocol.

-

Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV) around the OCP.

-

Scan a frequency range from high to low (e.g., 100 kHz to 0.01 Hz).

-

Plot the data as Nyquist and Bode plots.

Data Analysis:

-

The Nyquist plot typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates better corrosion resistance.

-

Model the data using an equivalent electrical circuit (EEC). A common simple model is the Randles circuit.

-

%IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100 , where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor.

-

The double-layer capacitance (C_dl) can also be determined. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules and adsorption of the organic inhibitor.

Caption: Integrated workflow for evaluating corrosion inhibitor performance.

Protocol 3: Surface Analysis Techniques

These methods provide direct evidence of the inhibitor's adsorption and the formation of a protective film.[16][17]

A. Scanning Electron Microscopy (SEM)

Principle: A focused beam of electrons scans the surface to produce high-resolution images of the morphology.

Procedure:

-

Immerse prepared carbon steel coupons in the blank and inhibitor-containing solutions for a set period (e.g., 6 hours).

-

Gently rinse the coupons and dry them.

-

Mount the samples and acquire images at various magnifications.

-

Expected Result: The coupon from the blank solution will show a rough, pitted, and damaged surface, characteristic of acid corrosion. The coupon protected by this compound should display a significantly smoother and more intact surface, confirming the protective action.[2]

B. X-ray Photoelectron Spectroscopy (XPS)

Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured to identify the elements present on the surface and their chemical states.[18][19]

Procedure:

-

Use the same samples prepared for SEM analysis.

-

Place the sample in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey scan to identify all elements present.

-

Perform high-resolution scans over the N 1s, S 2p, C 1s, and Fe 2p regions.

-

Expected Result: The XPS spectrum of the inhibited surface should show clear peaks for Nitrogen (N 1s) and Sulfur (S 2p), which would be absent on the polished and uninhibited corroded samples. This provides direct chemical evidence that the inhibitor molecule has adsorbed onto the surface.[19]

Data Presentation

Organizing quantitative data into tables is crucial for clear comparison and interpretation.